Naphthalene-1,4,5-trisulfonic acid Naphthalene-1,4,5-trisulfonic acid
Brand Name: Vulcanchem
CAS No.: 60913-37-3
VCID: VC18675063
InChI: InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
SMILES:
Molecular Formula: C10H8O9S3
Molecular Weight: 368.4 g/mol

Naphthalene-1,4,5-trisulfonic acid

CAS No.: 60913-37-3

Cat. No.: VC18675063

Molecular Formula: C10H8O9S3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene-1,4,5-trisulfonic acid - 60913-37-3

Specification

CAS No. 60913-37-3
Molecular Formula C10H8O9S3
Molecular Weight 368.4 g/mol
IUPAC Name naphthalene-1,4,5-trisulfonic acid
Standard InChI InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
Standard InChI Key WPLONVCLMFSJEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of naphthalene-1,4,5-trisulfonic acid is C₁₀H₈O₉S₃, with a molecular weight of 368.4 g/mol . The sulfonic acid groups confer strong acidity (pKa ≈ -0.89) and exceptional water solubility . Key physical properties include:

PropertyValueSource
Density1.919 ± 0.06 g/cm³
SolubilityHighly soluble in water
Storage Conditions2–8°C under inert gas (N₂/Ar)
AppearanceWhite crystalline solid

Comparative Analysis with Isomers

Naphthalene-1,4,5-trisulfonic acid is one of several positional isomers. Its reactivity and applications differ significantly from analogs like 1,3,5-trisulfonic acid and 1,3,6-trisulfonic acid:

IsomerKey FeaturesApplications
1,4,5-Trisulfonic acidHigh solubility, strong acidityResearch, specialty chemicals
1,3,5-Trisulfonic acidMetal-complexing abilityDye intermediates
1,3,6-Trisulfonic acidResistance to ozonolysis Water treatment

Synthesis and Industrial Production

Sulfonation Pathways

The synthesis typically involves the sulfonation of naphthalene derivatives using oleum (fuming sulfuric acid) or sulfur trioxide (SO₃). A patented method (US4369143A) outlines the following steps :

  • Initial Sulfonation: Naphthalene is reacted with SO₃ in an inert solvent (e.g., methylene chloride) at -40°C to +20°C.

  • Intermediate Isolation: The 1,5-disulfonic acid intermediate is isolated.

  • Final Sulfonation: The intermediate is treated with oleum at 60–110°C to introduce the third sulfonic group.

Reaction Conditions and Yield:

ParameterValue
SO₃/Naphthalene molar ratio2.5–10 mol/mol
Temperature Range60–110°C
Yield~83% (with 15% 1,3,6-isomer)

Challenges in Purification

The presence of regioisomers (e.g., 1,3,6- and 1,3,7-trisulfonic acids) complicates isolation. Advanced techniques like gradient crystallization and ion-exchange chromatography are employed for purification .

Applications and Industrial Relevance

Dye and Surfactant Synthesis

While direct applications of the 1,4,5-isomer are less documented compared to its analogs, sulfonated naphthalenes broadly serve as:

  • Dye intermediates: Sulfonic groups enhance water solubility and binding affinity to textiles .

  • Surfactants: Used in detergents and emulsifiers due to their amphiphilic nature .

Environmental and Biological Studies

  • Ozonolysis Resistance: Trisulfonated naphthalenes exhibit low reactivity with ozone, making them persistent in wastewater .

  • Biochemical Interactions: Structural analogs (e.g., 1,3,5-trisulfonic acid) inhibit enzymes via allosteric modulation, suggesting potential pharmacological applications .

Environmental Degradation and Toxicity

Degradation Pathways

Naphthalene-1,4,5-trisulfonic acid resists biological degradation due to its stable sulfonic groups. Advanced oxidation processes (AOPs) like ozonolysis are required for breakdown :
C10H8O9S3+O3SO42+small organic acids\text{C}_{10}\text{H}_8\text{O}_9\text{S}_3 + \text{O}_3 \rightarrow \text{SO}_4^{2-} + \text{small organic acids}

Comparative Degradation Rates:

CompoundOzonolysis Rate Constant (M⁻¹s⁻¹)
1-Sulfonic acid1.2 × 10³
1,5-Disulfonic acid4.5 × 10²
1,4,5-Trisulfonic acid1.8 × 10²

Ecotoxicological Data

Limited studies exist, but sulfonated aromatics are generally classified as low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) . Chronic exposure risks remain under investigation.

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm sulfonic group positions .

  • Mass Spectrometry: High-resolution MS validates molecular weight (m/z 368.4) .

  • HPLC: Used for purity assessment (≥90% by CE) .

Hazard CategoryPrecautionary Measures
Skin/Irritation (H319)Wear gloves, eye protection
Ingestion (H302)Avoid inhalation, use fume hood

Future Research Directions

  • Catalytic Functionalization: Developing selective catalysts to minimize isomer formation during synthesis.

  • Environmental Impact: Long-term studies on aquatic toxicity and biodegradability.

  • Pharmaceutical Exploration: Screening for bioactivity in enzyme inhibition or drug delivery.

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